molecular formula C8H11N3O4S B2627094 Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate CAS No. 510763-29-8

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Cat. No. B2627094
M. Wt: 245.25
InChI Key: VTWMIOIXBGFEBO-UHFFFAOYSA-N
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Description

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a chemical compound with the CAS number 510763-29-8 . It’s a versatile compound with diverse applications in scientific research.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research demonstrates the synthesis of formazans from Mannich base derivatives of 1,3,4-thiadiazole as antimicrobial agents. These compounds exhibit moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in combating infections (Sah, Bidawat, Seth, & Gharu, 2014).

Antitumor Activities

A series of 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their antitumor activities. One derivative showed significant inhibitory effect against SKOV-3 human tumor cell lines, suggesting the cytotoxic activity occurs via apoptosis (Almasirad et al., 2016).

Chemical Synthesis and Modification

One study focused on the one-pot synthesis of 1,3,4-thiadiazol-2-yl-pyrrole derivatives via intramolecular Wittig reaction, showcasing a method to synthesize complex molecules with potential for further biological evaluation (Iravani & Esmaeili, 2020).

Formation of 1,2,3-Triazole Derivatives

Another application involves the diazotization of 1,3,4-thiadiazoles to form 2-azido derivatives, which were then used to synthesize 1,2,3-triazole-4-carboxylic acid derivatives. This process highlights the versatility of 1,3,4-thiadiazole derivatives in synthesizing structurally diverse compounds with potential biological activities (Pokhodylo et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-3-15-7(13)6(12)9-8-11-10-5(16-8)4-14-2/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWMIOIXBGFEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

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